2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
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Overview
Description
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. An understanding of the properties of quinoline and its derivatives might help in predicting some properties of this compound .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a quinoline core with various functional groups attached, including a chlorobenzoyl group, a methoxy group, and an acetamide group linked to a chlorophenyl group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the electron-withdrawing chlorobenzoyl group might make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of any chiral centers.Scientific Research Applications
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, similar in structure to the compound of interest, delves into their structural aspects and the formation of salt and inclusion compounds. For instance, studies have explored how these compounds interact with mineral acids to form gels or crystalline solids and their ability to form host–guest complexes with enhanced fluorescence emission. These findings suggest potential applications in materials science, particularly in the development of fluorescent materials and gels for various technological applications (Karmakar, Sarma, & Baruah, 2007).
Antiviral and Antiapoptotic Effects
A derivative closely related to the compound demonstrated significant antiviral and antiapoptotic effects in vitro, specifically against Japanese encephalitis. This suggests the compound's potential utility in developing treatments for viral infections, highlighting its therapeutic efficacy and possible applications in antiviral research (Ghosh et al., 2008).
Comparative Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the metabolic pathways of similar compounds. These findings are crucial for understanding the environmental and health impacts of these substances, contributing to safer agricultural practices and the development of compounds with reduced toxicity (Coleman et al., 2000).
Synthesis and Antimicrobial Activities
Research into the synthesis of new quinazolines, including those structurally related to the compound of interest, has explored their potential as antimicrobial agents. These studies have led to the development of compounds with promising antibacterial and antifungal activities, which could be applied in the fight against resistant microbial strains (Patel & Shaikh, 2011).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O4/c1-33-19-10-11-22-20(12-19)25(32)21(24(31)15-2-4-16(26)5-3-15)13-29(22)14-23(30)28-18-8-6-17(27)7-9-18/h2-13H,14H2,1H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVFWXTZRJGBLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide |
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